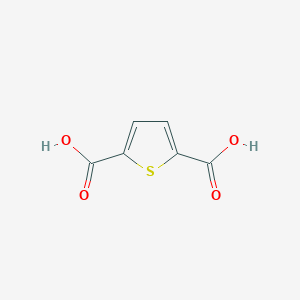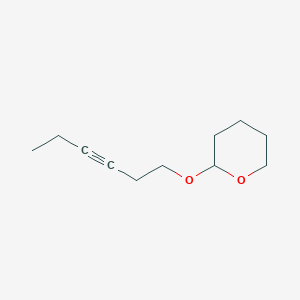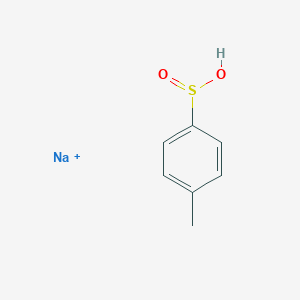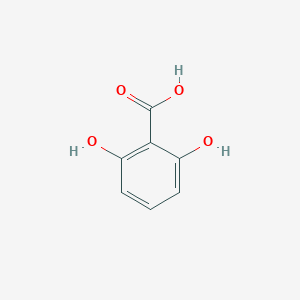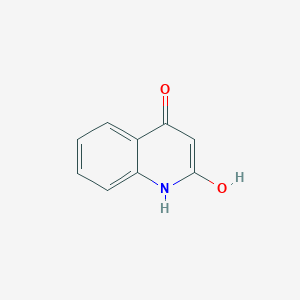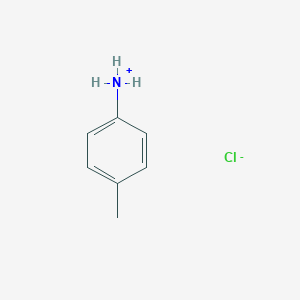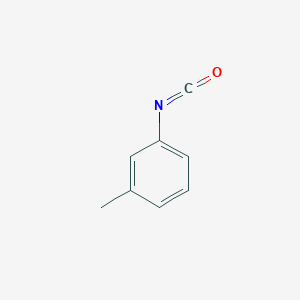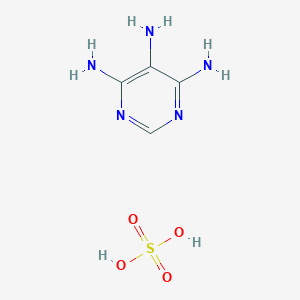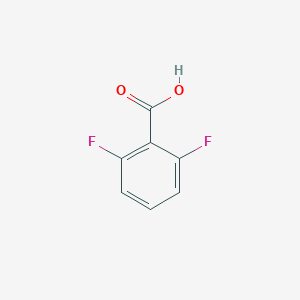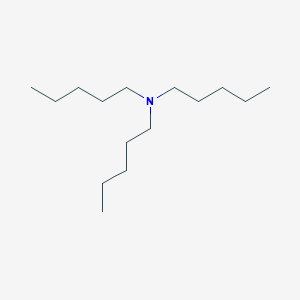
4-甲氧基苯乙烯
概述
描述
4-Methoxystyrene, also known as 4-vinylanisole, is an unsaturated aromatic ether with the chemical formula C₉H₁₀O. It is a colorless liquid at room temperature and is commonly found in various foods and beverages. This compound is notable for its applications in the synthesis of polystyrene derivatives and its role as an aggregation pheromone in locusts .
科学研究应用
4-Methoxystyrene has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polystyrene derivatives with unique properties.
Biology: Acts as an aggregation pheromone in locusts, influencing their behavior.
Medicine: Investigated for its potential use in drug delivery systems due to its polymerizable nature.
Industry: Employed in the production of coatings, adhesives, and specialty chemicals
作用机制
Target of Action
4-Methoxystyrene, also known as 4-Vinylanisole, is an aromatic hydrocarbon . The primary targets of 4-Methoxystyrene are specific proteins, notably the cytochrome P450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The mode of action of 4-Methoxystyrene involves its interaction with these target proteins. It is suggested that 4-Methoxystyrene interacts with the cytochrome P450 enzyme system . Furthermore, its interaction with DNA is believed to induce biochemical effects by inhibiting certain enzymes responsible for protein synthesis .
Biochemical Pathways
It is known that the compound can influence the activity of the cytochrome p450 enzyme system . This system is involved in a wide range of biochemical pathways, including the metabolism of drugs and toxins. Therefore, the action of 4-Methoxystyrene could potentially affect these pathways and their downstream effects.
Result of Action
It is suggested that its interaction with specific proteins and dna could lead to changes in protein synthesis . These changes could potentially affect various cellular processes and functions.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methoxystyrene involves the reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol using a reducing agent such as potassium borohydride. This intermediate is then subjected to a dehydration reaction under the catalysis of a dehydrating agent to yield 4-Methoxystyrene .
Industrial Production Methods
The industrial production of 4-Methoxystyrene typically follows a similar synthetic route but on a larger scale. The process involves dissolving 4-methoxyacetophenone in an ethanol solvent, adding a reducer, and performing a reduction reaction. The intermediate product is then dehydrated and distilled to obtain high-purity 4-Methoxystyrene .
化学反应分析
Types of Reactions
4-Methoxystyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Produces 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Yields 4-methoxyethylbenzene.
Substitution: Forms various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
- 4-Methylstyrene
- 4-(Trifluoromethyl)styrene
- 4-tert-Butylstyrene
- 4-Cyanostyrene
- 4-Chlorostyrene
- 4-Acetoxystyrene
- 4-Bromostyrene
Uniqueness
4-Methoxystyrene is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to other styrene derivatives. This functional group enhances its utility in polymerization reactions and its role as a pheromone .
属性
IUPAC Name |
1-ethenyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJRSHJHFRVGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-44-5 | |
| Record name | Benzene, 1-ethenyl-4-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7073222 | |
| Record name | Benzene, 1-ethenyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Vinylanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11235 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-69-4 | |
| Record name | 4-Methoxystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxystyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxystyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethenyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-vinylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-VINYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISH8T4A6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxystyrene?
A1: 4-Methoxystyrene has the molecular formula C9H10O and a molecular weight of 134.176 g/mol.
Q2: What spectroscopic data is available for characterizing 4-Methoxystyrene?
A2: 4-Methoxystyrene can be characterized using several spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): []H NMR and []13C NMR can be used to determine the structure and purity of 4-Methoxystyrene. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, particularly the conjugated system. [, , ]
Q3: How does the presence of the methoxy group affect the properties of 4-Methoxystyrene compared to styrene?
A3: The methoxy group, being electron-donating, increases the electron density of the styrene ring system. This influences various properties:
- Reactivity: 4-Methoxystyrene is more reactive towards electrophilic attack than styrene. [, ]
- Polymerization: It can be polymerized using radical, cationic, and anionic polymerization methods. [, , ]
- Spectral Properties: The methoxy group causes a bathochromic shift in the UV-Vis absorption spectrum compared to styrene. [, ]
Q4: Is 4-Methoxystyrene stable under ambient conditions?
A4: 4-Methoxystyrene is susceptible to oxidation in the presence of air and light. [] Proper storage under inert atmosphere and protection from light is recommended.
Q5: What is the role of 4-Methoxystyrene in Diels-Alder reactions?
A5: 4-Methoxystyrene can act as a diene in Diels-Alder reactions, particularly when activated by catalysts like osmium(II) complexes. [] This allows for the synthesis of stereodefined decalin ring systems, which are valuable intermediates in organic synthesis.
Q6: How does the electron-donating methoxy group affect the reactivity of 4-Methoxystyrene in electron transfer catalyzed reactions?
A6: The methoxy group makes 4-Methoxystyrene more electron-rich, making it a suitable substrate for electron transfer catalyzed reactions. [, ] This property has been explored in Diels-Alder reactions where the selectivity of the reaction can be controlled by tuning the reaction conditions.
Q7: Have computational methods been used to study the reactivity of 4-Methoxystyrene?
A7: Yes, computational methods like Density Functional Theory (DFT) have been used to:
- Study reaction mechanisms: For example, DFT calculations helped elucidate the mechanism of oxygen atom transfer from an iron(V)(O) complex to 4-methoxystyrene. []
- Explore possible reaction pathways: DFT calculations were used to study the electron-transfer-catalyzed dimerization of 4-methoxystyrene, providing insights into the stereoselectivity of the reaction. []
Q8: How do substituents on the aromatic ring of 4-Methoxystyrene influence its reactivity?
A8: The electronic nature of substituents on the aromatic ring greatly influences the reactivity of 4-Methoxystyrene:
- Electron-donating groups: Enhance the electron density of the styrene system, making it more reactive towards electrophiles. [, , ]
- Electron-withdrawing groups: Decrease the electron density, making the molecule less reactive towards electrophiles. []
Q9: Are there specific formulation strategies for improving the stability of 4-Methoxystyrene?
A9: While the provided research doesn't detail specific formulation strategies for 4-Methoxystyrene, common practices include:
Q10: What analytical techniques are used to characterize and quantify 4-Methoxystyrene?
A10: Various analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 4-Methoxystyrene in complex mixtures, for example, in natural product extracts. []
- NMR Spectroscopy: Useful for structural characterization and purity assessment. [, ]
Q11: Is there information on the environmental fate and degradation of 4-Methoxystyrene?
A11: The provided research primarily focuses on the chemical and material properties of 4-Methoxystyrene, with limited information on its environmental fate and degradation.
Q12: What are some alternatives to 4-Methoxystyrene in its various applications?
A12: Alternatives depend on the specific application. For instance:
- Polymerization: Other styrene derivatives, such as styrene, 4-methylstyrene, and 4-tert-butoxystyrene, can be used. [] The choice depends on the desired polymer properties.
Q13: What research tools and resources are essential for studying 4-Methoxystyrene?
A13: Essential tools and resources include:
- Spectroscopic techniques: NMR, FTIR, and UV-Vis spectroscopy for characterization. [, , , , , ]
- Chromatographic techniques: GC-MS and HPLC for separation and quantification. []
- Computational chemistry software: For modeling and studying reaction mechanisms. [, ]
Q14: What are some examples of cross-disciplinary research involving 4-Methoxystyrene?
A14: The provided research highlights several examples:
- Materials Science: Development of new polymers with tailored properties. [, , , , ]
- Organic Chemistry: Utilizing 4-Methoxystyrene in Diels-Alder reactions for synthesizing complex molecules. [, , ]
- Physical Chemistry: Studying the photochemical and electrochemical properties of 4-Methoxystyrene and its derivatives. [, , ]
- Computational Chemistry: Modeling the reactivity and properties of 4-Methoxystyrene using DFT and other computational methods. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

